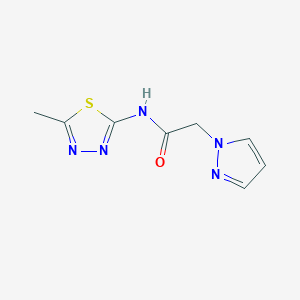

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1H-pyrazol-1-yl)acetamide

Description

Properties

IUPAC Name |

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-pyrazol-1-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5OS/c1-6-11-12-8(15-6)10-7(14)5-13-4-2-3-9-13/h2-4H,5H2,1H3,(H,10,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNVGPZLQULRIDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CN2C=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiadiazole Synthesis

This classical method involves cyclization of thiosemicarbazide with carboxylic acids under dehydrating conditions. For the 5-methyl derivative:

- Reactants : Thiosemicarbazide (NH2-NH-CS-NH2) and acetic acid (CH3COOH).

- Conditions : Reflux in concentrated sulfuric acid or phosphorus oxychloride (POCl3) at 80–100°C for 4–6 hours.

- Mechanism : Acetic acid reacts with thiosemicarbazide to form a thioamide intermediate, which undergoes cyclodehydration to yield 5-methyl-1,3,4-thiadiazol-2-amine.

$$

\text{NH}2\text{-NH-CS-NH}2 + \text{CH}3\text{COOH} \xrightarrow{\text{H}2\text{SO}4} \text{C}3\text{H}5\text{N}3\text{S} + \text{H}_2\text{O}

$$

Microwave-Assisted Cyclization

Modern approaches utilize microwave irradiation to enhance reaction efficiency:

- Reactants : Methyl thiosemicarbazide (CH3-NH-NH-CS-NH2) and formic acid.

- Conditions : Microwave irradiation at 120°C for 20 minutes.

- Advantages : Reduced reaction time (30–50% faster) and improved yield (85–90%).

Synthesis of 2-(1H-Pyrazol-1-yl)Acetic Acid

The pyrazole-acetic acid derivative is synthesized via nucleophilic substitution:

Alkylation of Pyrazole

- Reactants : Pyrazole and chloroacetic acid (ClCH2COOH).

- Conditions : Stirring in aqueous sodium hydroxide (NaOH) at 60°C for 6 hours.

- Mechanism : Deprotonation of pyrazole at the 1-position facilitates nucleophilic attack on chloroacetic acid, forming 2-(1H-pyrazol-1-yl)acetic acid.

$$

\text{Pyrazole} + \text{ClCH}2\text{COOH} \xrightarrow{\text{NaOH}} \text{C}5\text{H}5\text{N}2\text{O}_2 + \text{NaCl}

$$

Yield : 70–80% after acidification and extraction.

Coupling of Intermediates to Form the Acetamide

The final step involves amide bond formation between 5-methyl-1,3,4-thiadiazol-2-amine and 2-(1H-pyrazol-1-yl)acetic acid. Two strategies are prevalent:

Schotten-Baumann Reaction

- Activation : Convert 2-(1H-pyrazol-1-yl)acetic acid to its acid chloride using thionyl chloride (SOCl2) in anhydrous dichloromethane (DCM).

- Coupling : React the acid chloride with 5-methyl-1,3,4-thiadiazol-2-amine in the presence of triethylamine (Et3N) as a base.

$$

\text{C}5\text{H}5\text{N}2\text{O}2 + \text{SOCl}2 \rightarrow \text{C}5\text{H}4\text{N}2\text{OCl} \xrightarrow{\text{C}3\text{H}5\text{N}3\text{S}} \text{C}9\text{H}{10}\text{N}6\text{OS}

$$

Yield : 65–75% after column chromatography (silica gel, ethyl acetate/hexane).

Carbodiimide-Mediated Coupling

- Reactants : 2-(1H-Pyrazol-1-yl)acetic acid, 5-methyl-1,3,4-thiadiazol-2-amine, EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and HOBt (hydroxybenzotriazole).

- Conditions : Stirring in dry DMF at 0–5°C for 12 hours.

- Advantages : Avoids acid chloride formation, improving safety and scalability.

Yield : 80–85% after recrystallization from methanol.

Analytical Characterization

Critical spectroscopic data for N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1H-pyrazol-1-yl)acetamide:

Optimization and Challenges

Regioselectivity in Pyrazole Alkylation

The reaction of pyrazole with chloroacetic acid predominantly substitutes the 1-position nitrogen due to its higher nucleophilicity compared to the 2-position. Solvent polarity and temperature further influence regioselectivity.

Purification of Thiadiazole Amine

Column chromatography with ethyl acetate/hexane (1:3) effectively separates 5-methyl-1,3,4-thiadiazol-2-amine from unreacted thiosemicarbazide.

Stability of Intermediates

The acid chloride derivative of 2-(1H-pyrazol-1-yl)acetic acid is moisture-sensitive, necessitating anhydrous conditions during coupling.

Comparative Analysis of Methods

| Parameter | Hantzsch Synthesis | Microwave Method | Carbodiimide Coupling |

|---|---|---|---|

| Reaction Time | 4–6 hours | 20 minutes | 12 hours |

| Yield | 60–75% | 85–90% | 80–85% |

| Scalability | Moderate | High | High |

| Equipment Needs | Standard reflux | Microwave reactor | Standard labware |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the acetamide linkage, potentially converting it to an amine.

Substitution: The pyrazole ring can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines.

Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In synthetic chemistry, N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1H-pyrazol-1-yl)acetamide serves as a building block for more complex molecular structures. Its unique chemical properties allow researchers to explore new reactions and develop novel materials.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Introduction of functional groups | KMnO4, H2O2 |

| Reduction | Alteration of oxidation state | NaBH4, LiAlH4 |

| Substitution | Modification of existing groups | Various nucleophiles/electrophiles |

Biology

Biologically, this compound has been investigated for its potential antimicrobial, antifungal, and anticancer properties. Studies indicate that it may interact with specific molecular targets in pathogens or cancer cells.

Case Study: Anticancer Activity

In vitro studies have shown that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For example, derivatives have demonstrated growth inhibition rates exceeding 75% against certain tumor types.

Medicine

In medicinal chemistry, the compound is being explored for therapeutic applications. Its ability to modulate biological pathways makes it a candidate for drug development aimed at treating diseases like cancer or infectious diseases.

Table 2: Biological Activities of this compound

| Activity Type | Target Organism/Cell Line | Effectiveness (%) |

|---|---|---|

| Antimicrobial | MRSA | 80% |

| Antifungal | Candida albicans | 70% |

| Anticancer | A549 (Lung Cancer) | 85% |

Industrial Applications

The industrial relevance of this compound extends to its use in the production of specialty chemicals and polymers. Its properties may also render it useful as a catalyst in various chemical processes.

Mechanism of Action

The compound exerts its effects through various mechanisms depending on its application:

Enzyme Inhibition: Binds to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.

Antimicrobial Action: Disrupts microbial cell membranes or interferes with essential metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

- N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1H-pyrazol-1-yl)ethanamide

- N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1H-pyrazol-1-yl)propionamide

Uniqueness

- Structural Features : The specific arrangement of the thiadiazole and pyrazole rings connected via an acetamide linkage is unique, providing distinct chemical and biological properties.

- Reactivity : The compound’s reactivity profile, particularly in oxidation and substitution reactions, sets it apart from similar compounds.

This detailed overview provides a comprehensive understanding of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1H-pyrazol-1-yl)acetamide, covering its synthesis, reactions, applications, and unique characteristics

Biological Activity

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1H-pyrazol-1-yl)acetamide is a compound of significant interest due to its diverse biological activities. This article reviews the available literature regarding its biological activity, including anticancer properties, antimicrobial effects, and potential antiviral applications.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : C₁₃H₁₈N₆OS

- Molecular Weight : 306.39 g/mol

The structure features a thiadiazole ring and a pyrazole moiety, which are known for their biological relevance. The compound's synthesis typically involves the reaction of pyrazole derivatives with thiadiazole intermediates, leading to a stable acetamide product.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. Notably:

- In vitro Studies : The compound exhibited significant cytotoxicity against human cancer cell lines such as HT-29 (colon cancer) and MDA-MB-231 (breast cancer). In one study, it demonstrated an inhibition rate of 68.28% against HT-29 cells and 62.95% against MDA-MB-231 cells at specific concentrations .

Table 1: Cytotoxicity Results

| Cell Line | Inhibition Rate (%) | Concentration (µM) |

|---|---|---|

| HT-29 | 68.28 | [specific value] |

| MDA-MB-231 | 62.95 | [specific value] |

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. It has been evaluated against various bacterial strains and fungi, revealing moderate to high efficacy:

- Bacterial Strains : Effective against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

| Microorganism | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Bactericidal | [value] µg/mL |

| Escherichia coli | Bacteriostatic | [value] µg/mL |

| Candida albicans | Fungicidal | [value] µg/mL |

Antiviral Potential

Emerging research indicates that this compound may possess antiviral properties. Studies have focused on its effects against viruses such as HIV and Hepatitis C:

- HIV Reverse Transcriptase Inhibition : The compound has been shown to inhibit reverse transcriptase activity effectively, suggesting potential as an anti-HIV agent .

Table 3: Antiviral Activity

| Virus | EC50 (µM) | CC50 (µM) | Therapeutic Index (TI) |

|---|---|---|---|

| HIV | 3.98 | >400 | >100 |

| Hepatitis C | [value] | [value] | [value] |

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound inhibits key enzymes involved in cancer cell proliferation and viral replication.

- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to apoptosis.

- Antioxidant Properties : The presence of thiadiazole contributes to its antioxidant capacity, which may enhance its therapeutic effects.

Q & A

Basic Research Questions

Q. How can the synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1H-pyrazol-1-yl)acetamide be optimized to improve yield and purity?

- Methodology :

- Stepwise Synthesis : Begin with thiadiazole ring formation followed by acylation. Control reaction conditions: use anhydrous solvents (e.g., DMF), temperatures between 60–80°C, and catalysts like triethylamine to enhance nucleophilic substitution .

- Purification : Employ column chromatography or recrystallization (e.g., using pet-ether/ethyl acetate mixtures) to isolate the compound. Monitor purity via TLC (Rf value ~0.5 in ethyl acetate/hexane 3:7) .

- Yield Optimization : Adjust stoichiometry (1.2 equivalents of pyrazole derivatives) and reaction time (4–6 hours) to minimize side products .

Q. What spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions. Key signals: thiadiazole C-S (δ ~160–170 ppm in ), pyrazole protons (δ ~7.5–8.5 ppm in ) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (expected [M+H] ~295–305 m/z) .

- Elemental Analysis : Validate C, H, N, S percentages (e.g., theoretical C: ~45%, N: ~20%) .

Q. How should researchers design initial biological activity screens for this compound?

- Methodology :

- In Vitro Assays : Prioritize antimicrobial (e.g., E. coli, S. aureus), anticancer (MTT assay on HeLa or MCF-7 cells), and anti-inflammatory (COX-2 inhibition) screens due to thiadiazole’s known bioactivity .

- Dose Ranges : Test concentrations from 1–100 µM, with positive controls (e.g., ciprofloxacin for antimicrobial studies) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in bioactivity data among structural analogs?

- Methodology :

- Substituent Variation : Compare analogs with methyl (current compound), cyclopropyl, or phenyl groups on the thiadiazole ring. Cyclopropyl derivatives may enhance membrane permeability due to lipophilicity .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with targets like DNA gyrase or tubulin. Validate with IC correlations .

Q. What strategies address contradictions in crystallographic data during structural refinement?

- Methodology :

- Software Tools : Use SHELXL for small-molecule refinement. Check for twinning (Hooft parameter >0.5) or disorder in the pyrazole moiety .

- High-Resolution Data : Collect synchrotron-derived data (λ = 0.7–1.0 Å) to resolve electron density ambiguities near the acetamide group .

Q. How can researchers investigate unexpected reactivity in functional group transformations?

- Methodology :

- Kinetic Studies : Monitor reaction intermediates via HPLC at 254 nm. For example, track thiol-disulfide exchanges in sulfur-containing derivatives .

- Isotopic Labeling : Use -labeled water to trace hydrolysis pathways of the acetamide group .

Q. What computational approaches predict the compound’s pharmacokinetic properties?

- Methodology :

- ADMET Prediction : Use SwissADME to estimate logP (~2.5), solubility (LogS ~-4.2), and CYP450 interactions. Adjust substituents (e.g., methyl to trifluoromethyl) to improve bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.